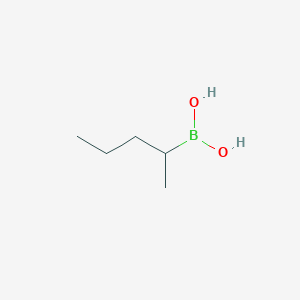
Pentan-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentan-2-ylboronic acid: is an organoboron compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentan-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of an alkyl Grignard reagent with a borate ester. This method typically requires the use of a solvent such as tetrahydrofuran (THF) and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions: Pentan-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: Pentan-2-ylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology and Medicine: Boronic acids, including this compound, have applications in medicinal chemistry. They are used in the design of enzyme inhibitors and as building blocks for drug molecules. Boronic acids can inhibit proteasomes, which are targets for cancer therapy .
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with specific properties. They are also employed in the development of sensors and diagnostic tools due to their ability to form reversible covalent bonds with diols .
Mechanism of Action
The mechanism of action of pentan-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boron atom in boronic acids acts as a Lewis acid, facilitating the formation of these covalent bonds .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Pyridine-2-ylboronic acid
Comparison: Pentan-2-ylboronic acid is unique due to its specific alkyl group, which imparts different reactivity and properties compared to other boronic acids. For example, phenylboronic acid has an aromatic ring, which influences its reactivity in different ways compared to the alkyl group in this compound .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique properties and reactivity make it a valuable reagent in various scientific and industrial fields.
Properties
Molecular Formula |
C5H13BO2 |
|---|---|
Molecular Weight |
115.97 g/mol |
IUPAC Name |
pentan-2-ylboronic acid |
InChI |
InChI=1S/C5H13BO2/c1-3-4-5(2)6(7)8/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
RGTLYZSQOQHZAT-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)CCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


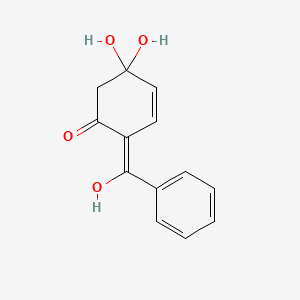
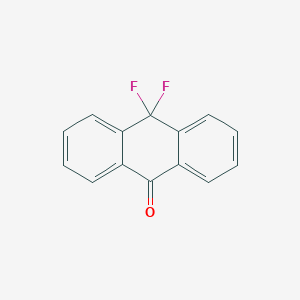
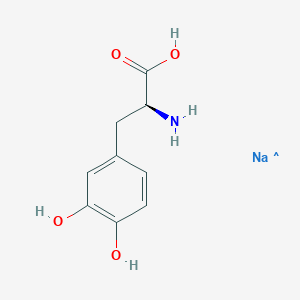
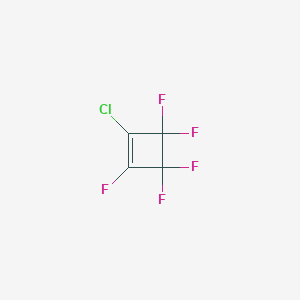
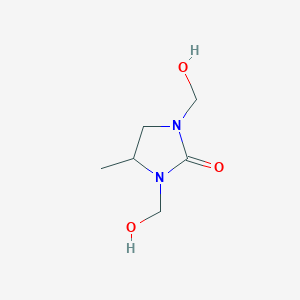
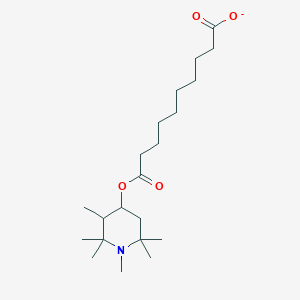
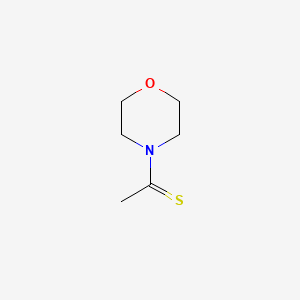
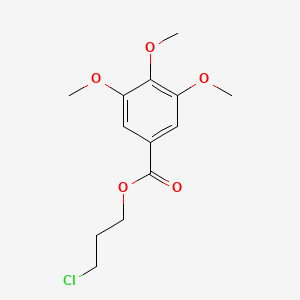
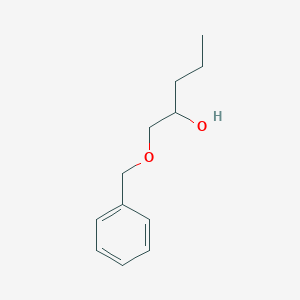
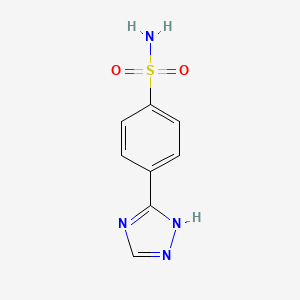
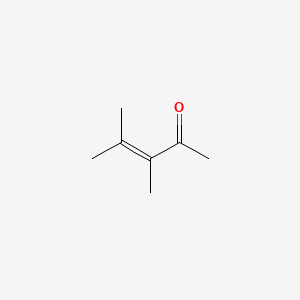
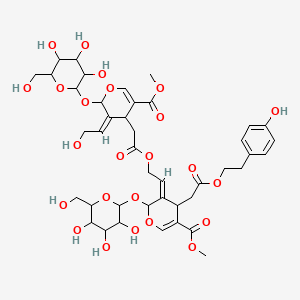
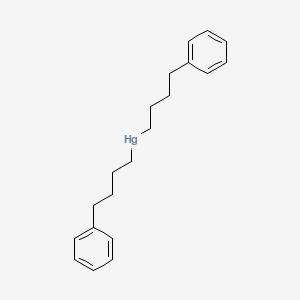
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
